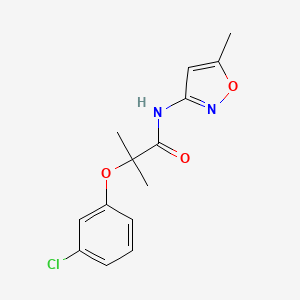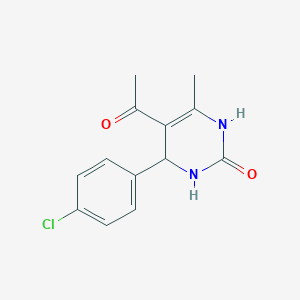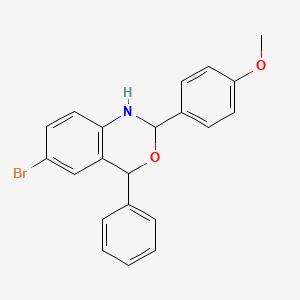![molecular formula C15H14BrN3O4 B5054518 4-(acetylamino)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5054518.png)
4-(acetylamino)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(acetylamino)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium bromide, commonly referred to as ANP, is a compound that has been widely used in scientific research for its unique properties. ANP is a quaternary ammonium compound that is synthesized through a series of chemical reactions.
Mécanisme D'action
ANP inhibits cholinesterase by binding to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an increase in the level of acetylcholine in the brain, which can improve cognitive function. ANP has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
ANP has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. ANP has been shown to have anti-tumor properties, inhibiting the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
ANP is a well-established compound that has been extensively studied in scientific research. It is readily available and relatively inexpensive. However, ANP is highly toxic and must be handled with care. It is also not suitable for use in human studies due to its toxicity.
Orientations Futures
There are several future directions for the use of ANP in scientific research. One area of interest is the development of ANP derivatives that are less toxic and more suitable for use in human studies. Another area of interest is the use of ANP in the study of other neurological disorders, such as Parkinson's disease and Huntington's disease. ANP may also have potential as a therapeutic agent for the treatment of cancer.
Conclusion:
ANP is a unique compound that has been widely used in scientific research for its potent cholinesterase inhibitory properties. It has been shown to have neuroprotective and anti-tumor effects, making it a promising compound for the development of new therapies. While ANP is highly toxic and not suitable for use in human studies, its use in animal models has provided valuable insights into the mechanisms underlying neurological disorders. Further research is needed to fully understand the potential of ANP in the treatment of neurological disorders and cancer.
Méthodes De Synthèse
ANP is synthesized through a series of chemical reactions that involve the condensation of 2-acetylpyridine and 3-nitrobenzaldehyde. The resulting product is then treated with ammonium acetate and acetic anhydride to form ANP. The synthesis method is well-established and has been used extensively in scientific research.
Applications De Recherche Scientifique
ANP has been widely used in scientific research due to its unique properties. It is a potent inhibitor of cholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the brain. ANP has been used in the study of Alzheimer's disease, as it is believed that a decreased level of acetylcholine in the brain is a contributing factor to the development of the disease.
Propriétés
IUPAC Name |
N-[1-[2-(3-nitrophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]acetamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4.BrH/c1-11(19)16-13-5-7-17(8-6-13)10-15(20)12-3-2-4-14(9-12)18(21)22;/h2-9H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEYBKAGADLCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=[N+](C=C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-bromophenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5054444.png)
![methyl 5-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-2-chlorobenzoate](/img/structure/B5054445.png)



![ethyl 3-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5054468.png)
![4'-(3-pyridinylmethyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5054472.png)
![5-imino-6-({1-[3-(3-methoxyphenoxy)propyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5054480.png)

![4-benzyl-1-{[3-(1-pyrrolidinylcarbonyl)-5-isoxazolyl]methyl}piperidine](/img/structure/B5054489.png)
![N-[1-(4-methoxyphenyl)-1-methylethyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5054497.png)
![4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5054499.png)
![1-{3-fluoro-4-[4-(2-fluoro-5-methyl-4-nitrophenyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5054523.png)
![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5054538.png)